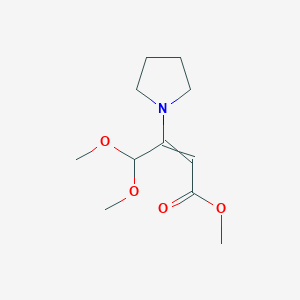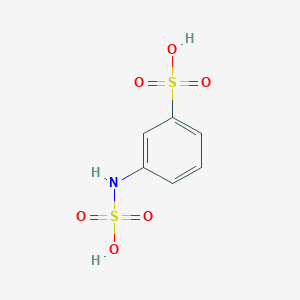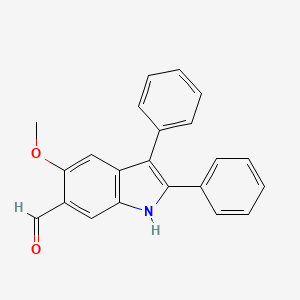
2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine is a heterocyclic compound that features a pyridine ring substituted with a 3-chlorophenyl group, a methylthio group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method includes the condensation reactions of thiophene derivatives, which can be synthesized through various pathways such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit various biological activities.
Uniqueness
2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methylthio group, and a phenyl group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
116610-61-8 |
|---|---|
Molecular Formula |
C18H14ClNS |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-methylsulfanyl-6-phenylpyridine |
InChI |
InChI=1S/C18H14ClNS/c1-21-16-11-17(13-6-3-2-4-7-13)20-18(12-16)14-8-5-9-15(19)10-14/h2-12H,1H3 |
InChI Key |
VVCGWKJKTUPLOR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)

![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)

![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)








